molecular formula C6H4ClN3 B596971 2-Chloroimidazo[1,2-B]pyridazine CAS No. 127566-19-2

2-Chloroimidazo[1,2-B]pyridazine

Cat. No.: B596971
CAS No.: 127566-19-2
M. Wt: 153.569
InChI Key: HQHPYERNFAFRRI-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties

Scientific Research Applications

2-Chloroimidazo[1,2-B]pyridazine has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for 2-Chloroimidazo[1,2-B]pyridazine is not explicitly mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for 2-Chloroimidazo[1,2-B]pyridazine could involve its use in the development of new drugs. For instance, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential for further development . Another study has discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-B]pyridazine typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . This method provides a convenient and efficient approach to obtain the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, transition metal catalysts, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and development in medicinal chemistry.

Comparison with Similar Compounds

2-Chloroimidazo[1,2-B]pyridazine can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[1,5-A]pyrimidines: Another class of fused bicyclic N-heterocycles with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPYERNFAFRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678957
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127566-19-2
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127566-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloro-imidazo[1,2-b]pyridazine (10-1) was synthesized as shown in scheme 10, wherein chloracetaldehyde (55% in water, 126 ml, 880 mmol) was added to a solution of 6-chloro-pyridazin-3-ylamine (25.43 g, 196 mmol) and NaHCO3 (28 g, 334 mmol) in EtOH (600 ml) and then the reaction mixture was heated to reflux while stirring for 14 hours. The resulting dark brown reaction mixture was then concentrated under vacuum and the resulting residue reconstituted with dichloromethane (DCM). This solution was filtered through a celite pad and the solid washed with DCM and the solvent was then removed to yield a dark brown oil. 2M HCl (290 ml) and water (300 ml) was added to the residue and the resulting slurry was stirred at room temperature for 15 minutes. The solution was filtered through a celite pad and the filter cake was washed with water. The filtrate was extracted with diethyl ether (3×200 ml). The aqueous layer was cooled to 0° C. (ice bath) and neutralized using NaOH (24 g). The resulting slurry was extracted with diethyl ether (6×300 ml), dried using sodium sulfate and the diethyl ether was removed using a rotary evaporator to yield chloro-imidazo[1,2-b]pyridazine (10-1) as a light orange solid. MS: 155.1 [M+1]+.
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
25.43 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
290 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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